molecular formula C10H12O5 B8754564 acetic acid; 4-hydroxy-3-methoxy-benzaldehyde;4-Formyl-2-methoxyphenyl acetate

acetic acid; 4-hydroxy-3-methoxy-benzaldehyde;4-Formyl-2-methoxyphenyl acetate

Cat. No. B8754564
M. Wt: 212.20 g/mol
InChI Key: UJGRGFLENARMJS-UHFFFAOYSA-N
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Patent
US08895549B2

Procedure details

Fuming nitric acid (2200 mL) under nitrogen was cooled to 0° C. at which time vanillin acetate (528 g, 2.7 mol) was added portionwise, keeping the internal temperature below 10° C. After 2 h the resulting mixture was poured over ice with stirring. The slurry was filtered and the resulting solids were washed with water (3×100 mL) and air-dried. After 2 days the solids were heated in DCM (3000 mL) until complete dissolution. The solution was allowed to cool to room temperature while hexanes (3000 mL) was added dropwise. The solids were filtered, washed with hexanes (500 mL) and air dried to give 4-formyl-2-methoxy-3-nitrophenyl acetate (269 g, 41%): 1H NMR, (DMSO-d6)□ δ: 9.90 (s, 1H), 7.94 (d, 1H), 7.75 (d, 1H), 3.87 (s, 3H), 2.40 (s, 3H).
Quantity
528 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[O:5]=[CH:6][C:7]1[CH:15]=[CH:14][C:12](O)=[C:9]([O:10][CH3:11])[CH:8]=1.[N+:16]([O-])([OH:18])=[O:17]>>[C:1]([O:4][C:12]1[CH:14]=[CH:15][C:7]([CH:6]=[O:5])=[C:8]([N+:16]([O-:18])=[O:17])[C:9]=1[O:10][CH3:11])(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
528 g
Type
reactant
Smiles
C(C)(=O)O.O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
2200 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise
CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C
ADDITION
Type
ADDITION
Details
After 2 h the resulting mixture was poured over ice
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the resulting solids were washed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
air-dried
TEMPERATURE
Type
TEMPERATURE
Details
After 2 days the solids were heated in DCM (3000 mL) until complete dissolution
Duration
2 d
ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with hexanes (500 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 269 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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